7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as 7-Amino-1H-carbazole, is a heterocyclic aromatic compound that is widely used in the field of organic chemistry. It is a versatile compound with a broad range of applications in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. 7-Amino-1H-carbazole is also a key intermediate in the synthesis of many biologically active compounds.
Scientific Research Applications
Chemo- and Regioselective Oxidation
The compound “7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a derivative of 2,3,4,9-tetrahydro-1H-carbazoles. These derivatives have been used in chemo- and regioselective oxidation processes to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones . The nature of the selected oxidant determines the outcome of the oxidation . This process has been used to explore the role of various oxidants, solvents, and the concentration of reactants in this oxidation process .
Interaction with Serum Albumins
The compound “7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one” has been studied for its interactions with model transport proteins, bovine serum albumin (BSA) and human serum albumin (HSA) . Steady state as well as time-resolved fluorescence techniques have been used to explore these interactions . These studies can provide insights into the restrictions imparted by the micro-environments of serum albumins .
properties
IUPAC Name |
7-amino-2,3,4,9-tetrahydrocarbazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPRWBIYAAFWNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587993 |
Source
|
Record name | 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936074-69-0 |
Source
|
Record name | 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.